Regulatory Designation as EP‑Specified Impurity with Defined Acceptance Limit
CAS 13479-38-4 is explicitly named Prednisolone EP Impurity I in the European Pharmacopoeia monograph for prednisolone [1]. In contrast, alternative impurities such as Prednisolone EP Impurity J (CAS 1807‑14‑3) and Impurity K (CAS 51333‑05‑2) are separate specified impurities with distinct acceptance criteria . The USP monograph for prednisolone mandates that any individual unspecified impurity does not exceed 0.5%, while total impurities are limited to 2.0%, underscoring the requirement for accurate quantification of this specific impurity [2].
| Evidence Dimension | Regulatory classification and acceptance limit |
|---|---|
| Target Compound Data | Prednisolone EP Impurity I; individual unspecified impurity limit ≤ 0.5% |
| Comparator Or Baseline | Prednisolone EP Impurity J (CAS 1807‑14‑3) and Impurity K (CAS 51333‑05‑2) have separate limits; Prednisolone parent drug purity specification: 97.0–102.0% |
| Quantified Difference | Not applicable—qualitative classification difference |
| Conditions | USP/EP monograph requirements |
Why This Matters
Procurement of the correct impurity standard ensures that analytical methods are capable of quantifying the specific degradation product at the required sensitivity level, thereby supporting successful regulatory submissions and batch release.
- [1] Veeprho. (2025). Prednisolone EP Impurity I. Product Data Sheet. View Source
- [2] USP Monographs: Prednisolone. (n.d.). USP 31–NF 26. View Source
